1-[(4-Methylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine
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Overview
Description
1-[(4-Methylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine is an organic compound with the molecular formula C17H19N3O4S and a molecular weight of 361.423 g/mol . This compound is part of the piperazine family, which is known for its diverse applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine typically involves the reaction of 4-nitrophenylpiperazine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to facilitate the reaction .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: The major product is 1-[(4-Methylphenyl)sulfonyl]-4-(4-aminophenyl)piperazine.
Substitution: The products depend on the nucleophile used, resulting in various substituted piperazine derivatives.
Scientific Research Applications
1-[(4-Methylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The exact mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways.
Comparison with Similar Compounds
1-[(4-tert-Butylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine: Similar structure but with a tert-butyl group instead of a methyl group.
1-[(4-Chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine: Similar structure but with a chloro group instead of a methyl group.
Uniqueness: 1-[(4-Methylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a sulfonyl and a nitro group allows for diverse chemical reactivity and potential biological activity.
Properties
CAS No. |
16264-09-8 |
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Molecular Formula |
C17H19N3O4S |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-(4-nitrophenyl)piperazine |
InChI |
InChI=1S/C17H19N3O4S/c1-14-2-8-17(9-3-14)25(23,24)19-12-10-18(11-13-19)15-4-6-16(7-5-15)20(21)22/h2-9H,10-13H2,1H3 |
InChI Key |
SYVCJFNSTBNTRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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